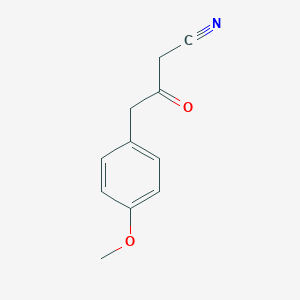
4-(4-Methoxyphenyl)-3-oxobutanenitrile
Cat. No. B009589
Key on ui cas rn:
103986-01-2
M. Wt: 189.21 g/mol
InChI Key: DUJOBEUGRQXMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06559173B1
Procedure details


Dry acetonitrile (0.738 gms.) is mixed with 24.5 mL THF under Ar(g) and cooled to −78° C. in a dry ice-acetone bath. Dropwise addition of 2M n-butyl lithium in cyclohexane (7.72 mL) to this mixture then affords a yellowish/orange color solution. The mixture is allowed to stir at −78° C. for an additional 1.5 h followed by dropwise addition of ethyl 4-methoxy phenyl acetate (2.5 gms.). The resulting solution is stirred at −78° C. for an additional 30 minutes and then is stirred overnight at room temperature. Subsequently, the reaction mixture is treated with dilute NaOH, to dissolve solid material that forms, and extracted twice with water. The combined aqueous layers are neutralized with a saturated aqueous NH4Cl solution and extracted twice with EtOAc. The combined organic layers are dried over anhydrous Na2SO4 and concentrated in vacuo. The crude product is recrystallized from hot i-prOH to yield the desired 4-(4-methoxy-phenyl)-3-oxo-butyronitile in 11% yield. This nitrile (0.225 gms.) is then dissolved in 5 mL anydrous EtOH, treated with anhydrous hydrazine (0.081 gms.) and heated to 65° C. The resulting reaction mixture is stirred overnight at 65° C., subsequently cooled to room temperature, and concentrated in vacuo to provide the named compound.


[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
ethyl 4-methoxy phenyl acetate
Quantity
2.5 g
Type
reactant
Reaction Step Three


Yield
11%
Identifiers


|
REACTION_CXSMILES
|
[C:1](#[N:3])[CH3:2].[CH2:4]1[CH2:8][O:7][CH2:6][CH2:5]1.C([Li])CCC.[OH-:14].[Na+].[CH2:16]1C[CH2:20][CH2:19][CH2:18][CH2:17]1>>[CH3:6][O:7][C:8]1[CH:4]=[CH:5][C:18]([CH2:19][C:20](=[O:14])[CH2:2][C:1]#[N:3])=[CH:17][CH:16]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.738 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
24.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
[Compound]
|
Name
|
( g )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
7.72 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCCCC1
|
Step Three
[Compound]
|
Name
|
ethyl 4-methoxy phenyl acetate
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at −78° C. for an additional 1.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then affords a yellowish/orange color solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting solution is stirred at −78° C. for an additional 30 minutes
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
is stirred overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve solid material that
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers are dried over anhydrous Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product is recrystallized from hot i-prOH
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)CC(CC#N)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 11% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
